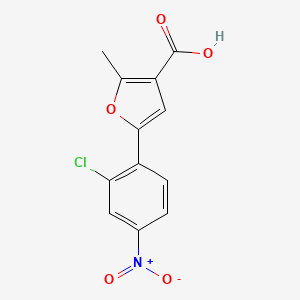
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is a small molecule . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of this compound is C11H6ClNO5 . The average molecular weight is 267.622 Da . The structure includes a furan ring attached to a carboxylic acid group and a 2-chloro-4-nitrophenyl group .科学的研究の応用
Synthesis and Antimicrobial Applications :Research has explored the synthesis and characterization of new carboxylic acid derivatives and their organotin(IV) complexes for antimicrobial activities. These complexes, derived from similar furan and nitrophenyl containing compounds, have been evaluated against a range of fungi and bacteria, showing significant antimicrobial properties (Dias et al., 2015). This suggests that 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid could potentially be explored for its antimicrobial properties, given its structural similarity.
Catalysis and Chemical Transformations :The compound's structure implies potential utility in catalysis and chemical transformations. For instance, ruthenium-catalyzed reduction of nitroarenes to aminoarenes using formic acid is a process where compounds with nitro groups play a critical role (Watanabe et al., 1984). This indicates that this compound could serve as a substrate or intermediate in similar catalytic reduction processes.
Material Science and Organic Synthesis :Compounds with furan and nitrophenyl groups are often used in the synthesis of organic materials and molecules with specific properties, such as fluorescence or electronic characteristics. For example, the synthesis and transformations of furazan and pyrazole derivatives demonstrate the utility of nitro-substituted compounds in producing materials with desired chemical properties (Kormanov et al., 2017). This suggests potential applications of this compound in the development of new materials or as intermediates in organic synthesis.
作用機序
Target of Action
The primary target of 5-(2-Chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially inhibiting its function .
Biochemical Pathways
Given its target, it can be inferred that it may impact protein synthesis pathways, specifically the process of n-terminal methionine excision, a crucial step in protein maturation .
Result of Action
Given its potential inhibitory effect on methionine aminopeptidase, it could impact protein synthesis and maturation processes within the cell .
特性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c1-6-9(12(15)16)5-11(19-6)8-3-2-7(14(17)18)4-10(8)13/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDOIOPVHSICMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

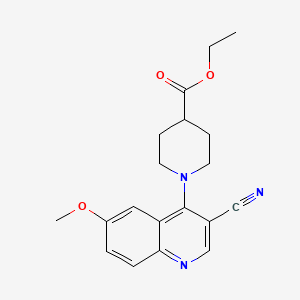


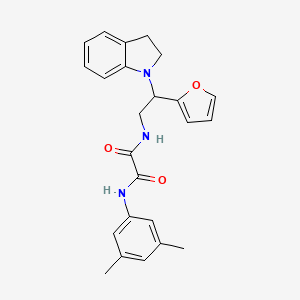
![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)
![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)
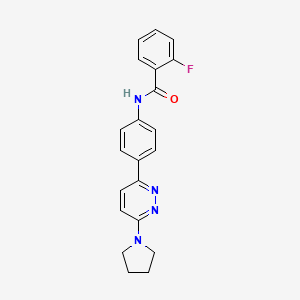


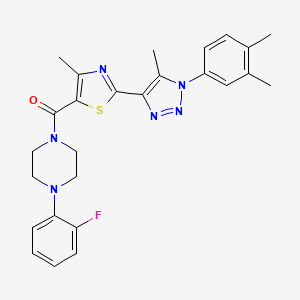
![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)
![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)
